6-Dodecanol

Description

Overview of Secondary Alcohols in Organic Chemistry and Biochemistry

Alcohols are organic compounds characterized by the presence of at least one hydroxyl (–OH) functional group attached to a saturated carbon atom. wikipedia.org They are broadly classified into primary, secondary, and tertiary alcohols, based on the number of carbon atoms bonded to the carbon atom that bears the hydroxyl group. wikipedia.org

Secondary alcohols, with the general formula R₂CHOH, feature a hydroxyl group attached to a carbon atom that is bonded to two other carbon atoms. fiveable.melibretexts.org This structural arrangement imparts specific chemical properties that distinguish them from primary and tertiary alcohols. fiveable.me For instance, the oxidation of secondary alcohols typically yields ketones, whereas primary alcohols can be oxidized to aldehydes and then further to carboxylic acids. wikipedia.org Tertiary alcohols, on the other hand, are generally resistant to oxidation. wikipedia.org The reactivity of secondary alcohols is also influenced by steric hindrance around the hydroxyl group, which is greater than in primary alcohols but less than in tertiary alcohols. fiveable.me

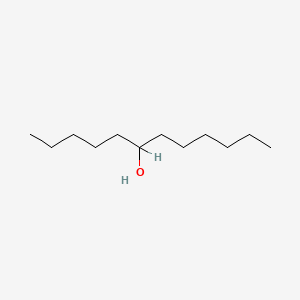

The Specificity of 6-Dodecanol as a Dodecanol (B89629) Isomer

Dodecanol refers to an alcohol with a 12-carbon chain. quora.com The position of the hydroxyl group along this chain determines the specific isomer. In this compound, the hydroxyl group is located on the sixth carbon atom, placing it centrally within the molecule. guidechem.com This positioning results in a molecule with two alkyl chains of roughly equal length (a pentyl group and a hexyl group) attached to the carbon bearing the hydroxyl group.

There are numerous isomers of dodecanol, each with distinct physical and chemical properties. quora.com For example, 1-dodecanol (B7769020) (also known as lauryl alcohol) is a primary alcohol with the hydroxyl group at the end of the chain. quora.comlarodan.com Other secondary alcohol isomers include 2-dodecanol (B159162), 3-dodecanol, 4-dodecanol, and 5-dodecanol (B157926). guidechem.com The specific location of the hydroxyl group in this compound influences its melting point, boiling point, solubility, and its interactions in chemical and biological systems.

Historical Context of Secondary Alcohol Research Relevant to this compound

The scientific investigation of alcohols dates back to ancient times, with early natural philosophers noting the flammable properties of wine exhalations. wikipedia.org However, systematic empirical research into the biological actions of alcohols began to take shape in the latter half of the 19th century. nih.gov A significant early finding was "Richardson's law," proposed by Benjamin Ward Richardson in 1869, which stated that the acute toxicity of straight-chain monohydroxy alcohols is directly proportional to their carbon chain length. nih.gov

Research into the genetics of alcohol use and its disorders began to emerge in the mid-20th century, with early studies focusing on heritability. nih.gov The development of more sophisticated analytical techniques over the years has allowed for a deeper understanding of the metabolic pathways and enzymatic reactions involving various alcohols, including secondary alcohols like this compound. ajevonline.org

Structure

3D Structure

Properties

CAS No. |

6836-38-0 |

|---|---|

Molecular Formula |

C12H26O |

Molecular Weight |

186.33 g/mol |

IUPAC Name |

dodecan-6-ol |

InChI |

InChI=1S/C12H26O/c1-3-5-7-9-11-12(13)10-8-6-4-2/h12-13H,3-11H2,1-2H3 |

InChI Key |

LRBBIFXICMMTOW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCCC)O |

physical_description |

Melting point = 30 deg C; [ChemIDplus] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Dodecanol

Chemoenzymatic and Biocatalytic Approaches to Secondary Alcohol Synthesis

Chemoenzymatic and biocatalytic methods have become powerful tools for the synthesis of secondary alcohols, providing environmentally friendly and highly selective alternatives to conventional chemical routes. acs.orgmdpi.com These approaches leverage the inherent selectivity of enzymes, such as dehydrogenases and oxidases, to perform specific chemical transformations. mdpi.com Biocatalysis can be carried out using isolated enzymes or whole-cell systems, with the latter offering the advantage of in-situ cofactor regeneration, which can be more economical. rsc.org

Regioselective Hydroxylation of Dodecane (B42187) Precursors

The direct, regioselective hydroxylation of an unactivated alkane like dodecane to a specific secondary alcohol such as 6-dodecanol is a particularly challenging transformation. A significant breakthrough in this area involves the use of cytochrome P450 monooxygenases (P450s). These enzymes are known for their ability to catalyze the selective oxyfunctionalization of C-H bonds under mild conditions. csic.es

A notable example is the self-sufficient cytochrome P450 monooxygenase, CYP505E3, identified in Aspergillus terreus. This enzyme exhibits novel ω-7 in-chain hydroxylase activity, enabling the one-step biocatalytic synthesis of 5-dodecanol (B157926) and 7-tetradecanol (B1583960) from dodecane. lookchem.com Specifically, CYP505E3 hydroxylates C10 to C16 alkanes with greater than 70% regioselectivity at the eighth carbon from one methyl terminus. lookchem.com While this specific enzyme targets the ω-7 position, its discovery opens avenues for protein engineering to alter the regioselectivity towards other positions, including the C-6 position to yield this compound. Research has also explored other P450s, such as those from the CYP153A family from Marinobacter aquaeolei VT8, which show high regioselectivity for terminal hydroxylation but can be engineered for sub-terminal hydroxylation. asm.org

Another approach involves heme-thiolate peroxidases, which can hydroxylate n-alkanes at various positions. For instance, a peroxidase from the fungus Marasmius rotula (MroUPO) was shown to hydroxylate dodecane, yielding a mixture of products including 1-dodecanol (B7769020) and other oxygenated derivatives. csic.es While terminal hydroxylation was a primary outcome, oxygenation at other positions was also observed, suggesting that enzyme engineering could be employed to favor the formation of this compound. csic.es

| Enzyme System | Precursor | Key Product(s) | Regioselectivity | Reference |

| CYP505E3 | Dodecane | 5-dodecanol, 7-tetradecanol | >70% at ω-7 position | lookchem.com |

| MroUPO | Dodecane | 1-dodecanol, dodecanoic acid | Terminal and other positions | csic.es |

| CYP153A (engineered) | Dodecane | 1-dodecanol, 1,12-dodecanediol | Terminal | asm.orgresearchgate.net |

Enzymatic Reduction of Dodecanones to this compound

The enzymatic reduction of a prochiral ketone, 6-dodecanone (B3054480), is a highly effective strategy for producing this compound. This method often employs alcohol dehydrogenases (ADHs), which are capable of catalyzing the stereoselective reduction of ketones to their corresponding secondary alcohols. mdpi.comnih.gov The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or other microorganisms like Corynebacterium equi, can be advantageous as they contain multiple ADHs and the necessary cofactors (e.g., NADH or NADPH). mdpi.comrsc.orgtandfonline.com

For instance, studies have shown the successful reduction of various ketones to chiral secondary alcohols using plant cells like Daucus carota (carrot). rsc.org These biocatalytic reductions are praised for their high chemo-, regio-, and stereoselectivity under mild, often aqueous, conditions. rsc.org While direct examples for 6-dodecanone are not extensively detailed, the principles are well-established for similar long-chain ketones. For example, the oxidation of 2-dodecanol (B159162) to 2-dodecanone (B165319) has been demonstrated, and the reverse reaction is a key step in producing the alcohol. tandfonline.com

The efficiency of these reductions can be enhanced by using cofactor regeneration systems. Formate dehydrogenase or glucose dehydrogenase can be coupled with the ADH-catalyzed reduction to continuously regenerate the required NADH or NADPH. nih.gov

| Biocatalyst | Substrate | Product | Key Features | Reference |

| Daucus carota cells | Prochiral ketones | Chiral secondary alcohols | High stereoselectivity, mild conditions | rsc.org |

| Corynebacterium equi | sec-Alcohols | Ketones | Oxidation, implies reversible reduction | tandfonline.com |

| Recombinant ADHs | Ketones | Chiral secondary alcohols | High enantiomeric excess, requires cofactor regeneration | nih.gov |

Design and Engineering of Microbial Cell Factories for Dodecanol (B89629) Isomer Production

Microbial cell factories are microorganisms that have been genetically engineered to produce specific chemicals, such as dodecanol isomers, from renewable feedstocks. researchgate.netnih.gov This approach involves the introduction and optimization of biosynthetic pathways within host organisms like Escherichia coli or Saccharomyces cerevisiae. nih.gov

The production of long-chain alcohols like dodecanol has been demonstrated in engineered E. coli. researchgate.net By leveraging and enhancing the native fatty acid synthesis pathways and introducing specific enzymes for the conversion of fatty acids or their derivatives to alcohols, it is possible to produce a range of alcohol isomers. For example, adding dodecanoic acid to the culture medium of E. coli has been shown to markedly increase the production of dodecanol. researchgate.net

Metabolic engineering strategies can include:

Overexpression of key enzymes : Increasing the levels of enzymes in the desired pathway.

Deletion of competing pathways : Removing metabolic pathways that divert intermediates away from the target product.

Cofactor engineering : Ensuring a sufficient supply of necessary cofactors like NADPH.

In silico modeling : Using computational models of metabolism to identify optimal genetic modifications. sciencedaily.com

Two-phase fermentation systems, where an organic solvent like n-dodecane is used to extract the product in situ, can significantly improve yields by alleviating product toxicity to the microbial cells. encyclopedia.pub

| Microbial Host | Engineering Strategy | Target Product | Key Outcome | Reference |

| Escherichia coli | Addition of dodecanoic acid precursor | Dodecanol | 51-fold increase in production | researchgate.net |

| Saccharomyces cerevisiae | Metabolic engineering of mevalonate (B85504) pathway | Terpenes (demonstrates principle) | High titers in two-phase fermentation | encyclopedia.pub |

| Various | In silico modeling and pathway introduction | 235 valuable chemicals | Identification of optimal strains and strategies | sciencedaily.com |

Stereoselective Synthesis of Chiral this compound Enantiomers

The production of enantiomerically pure (R)- or (S)-6-dodecanol is crucial for applications where chirality is important. Biocatalytic kinetic resolution and asymmetric synthesis are the primary methods to achieve this.

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture. For example, a lipase (B570770) could selectively acylate one enantiomer of racemic this compound, allowing for the separation of the acylated enantiomer from the unreacted one. acs.org

Asymmetric synthesis directly creates a single enantiomer from a prochiral substrate. The enzymatic reduction of 6-dodecanone using stereocomplementary ADHs is a powerful approach. acs.org For instance, an (R)-selective ADH would produce (R)-6-dodecanol, while an (S)-selective ADH would yield (S)-6-dodecanol. The yeast Yarrowia lipolytica has been found to possess enantiocomplementary oxidoreductases, offering a source for both (R)- and (S)-selective enzymes. nih.gov

A chemoenzymatic approach could involve the deracemization of racemic this compound. This can be achieved by combining an enantioselective oxidation of one enantiomer to 6-dodecanone with a non-selective reduction of the ketone back to the racemic alcohol, leading to the accumulation of the desired enantiomer. uni-greifswald.de

Novel Chemical Reaction Pathways for Targeted Secondary Alcohol Synthesis

While biocatalytic methods are advancing rapidly, novel chemical pathways are also being developed for the synthesis of secondary alcohols. These often focus on improving efficiency and sustainability over traditional methods that may use harsh reagents. whiterose.ac.uk

One area of development is in catalytic hydrogenation. For example, a ruthenium-based catalyst, [RuCl2(NNHPPh2PPh2)], has been shown to be highly effective for the hydrogenation of dodecanone to dodecanol with high conversion rates and selectivity under relatively mild conditions (60-80°C, 1-3 MPa H2). google.com While this patent focuses on dodecanone in general, the catalyst could be applied to 6-dodecanone.

Another innovative approach is the nickel-catalyzed enantioconvergent coupling of a racemic alkyl halide with an olefin in the presence of a hydrosilane. nih.gov This method allows for the direct synthesis of enantioenriched esters of dialkyl carbinols, which can then be hydrolyzed to the desired chiral secondary alcohol. This strategy avoids the need for pre-synthesized organometallic reagents. nih.gov

Furthermore, greener synthetic routes for reagents used in alcohol synthesis are being explored. For instance, new methods for preparing the Vilsmeier-Haack reagent, which can be used to convert alcohols to other functional groups, avoid toxic chemicals like phosgene. scirp.org

| Method | Reactants | Product | Key Features | Reference |

| Catalytic Hydrogenation | Dodecanone, H2 | Dodecanol | High conversion (99%), reusable Ru-catalyst | google.com |

| Nickel-catalyzed Coupling | Racemic alkyl halide, olefin, hydrosilane | Ester of chiral dialkyl carbinol | Enantioconvergent, good functional group tolerance | nih.gov |

Enzymatic Transformations and Biocatalysis Involving 6 Dodecanol

Characterization of Secondary Alcohol Dehydrogenase Activity on 6-Dodecanol

Secondary alcohol dehydrogenases (SADHs) exhibit notable activity on this compound, a long-chain secondary alcohol. The efficiency and specificity of these enzymes are influenced by several factors, including the enzyme's origin, the substrate's structure, and the reaction conditions.

Kinetic analyses of SADHs reveal important parameters that define their catalytic efficiency with this compound. For instance, a secondary alcohol dehydrogenase isolated from a Pseudomonas species demonstrates a significant affinity for this compound. ebi.ac.uk The Michaelis constant (Km), which indicates the substrate concentration at half the maximum velocity (Vmax), for this compound with this enzyme was found to be 7 µM. ebi.ac.uk This low Km value signifies a high affinity of the enzyme for this long-chain secondary alcohol. ebi.ac.uk

In another study, a NAD+-dependent secondary alcohol dehydrogenase from Micrococcus luteus WIUJH20 also showed a preference for long-chain secondary alcohols, with the Km for this compound being 8 µM. researchgate.net The general mechanism for alcohol dehydrogenase involves the binding of NAD+ and the alcohol substrate to the enzyme, followed by a hydride transfer from the alcohol to NAD+ to form NADH and the corresponding ketone, in this case, 6-dodecanone (B3054480). proteopedia.org The kinetics often follow a random-order mechanism where the rate-limiting step is the dissociation of the enzyme-NAD+ complex. proteopedia.org For secondary alcohols, the ternary complex of the enzyme, coenzyme, and substrate reacts more slowly than with primary alcohols. nih.gov

Table 1: Kinetic Parameters of Secondary Alcohol Dehydrogenases with this compound

| Enzyme Source | Km for this compound (µM) |

| Pseudomonas sp. | 7 |

| Micrococcus luteus WIUJH20 | 8 |

This table presents the Michaelis constant (Km) values for this compound with secondary alcohol dehydrogenases from different microbial sources.

Alcohol dehydrogenases often exhibit a broad substrate range but with clear preferences for certain structures. globalscientificjournal.comresearchgate.net Studies on various ADHs have shown that the position of the hydroxyl group in dodecanol (B89629) isomers significantly affects enzymatic activity. While specific data on a broad range of dodecanol isomers is limited, general trends for alcohol dehydrogenases indicate a preference for secondary over primary alcohols in some cases, and vice versa in others. proteopedia.orgnih.gov For example, an NAD+-dependent secondary alcohol dehydrogenase from Nocardia fusca AKU 2123 did not show activity towards the primary alcohol 1-dodecanol (B7769020). tandfonline.com

The configuration of the enzyme's active site, particularly its geometric and hydrophobic characteristics, dictates this specificity. globalscientificjournal.comoup.com For instance, the active site of yeast alcohol dehydrogenase contains several large hydrophobic residues, which accommodate substrates. nih.gov The enzyme's effectiveness generally decreases as the substrate size increases. proteopedia.org

The hydrophobicity of the alcohol substrate plays a crucial role in its interaction with alcohol dehydrogenases. ebi.ac.uk Research on a secondary alcohol dehydrogenase from a Pseudomonas species demonstrated a clear correlation between the hydrophobicity of secondary alcohols and the enzyme's affinity for them. ebi.ac.uk As the carbon chain length of the alcohol increases, its hydrophobicity increases, leading to a lower Km value and thus a higher affinity. ebi.ac.uk This was exemplified by the decrease in Km from 9 mM for 4-heptanol (B146996) to 7 µM for this compound. ebi.ac.uk This suggests that hydrophobic interactions between the long alkyl chain of this compound and nonpolar regions of the enzyme's active site are critical for efficient binding and catalysis. oup.com

The activity of secondary alcohol dehydrogenases can be inhibited by various molecules, including the substrates themselves at high concentrations. proteopedia.orgnih.gov Substrate inhibition with primary alcohols is often attributed to the formation of an abortive complex between the enzyme, NADH, and the alcohol, from which NADH dissociates slowly. nih.govuniroma1.it While less common for secondary alcohols, the larger size of substrates like this compound can act as a regulator, potentially leading to inhibition. proteopedia.org

Furthermore, primary alcohols can act as inhibitors for secondary alcohol dehydrogenases. For the enzyme from a Pseudomonas species, the inhibitory constant (Ki) was found to be dependent on the hydrophobicity of the primary alcohol, decreasing as the chain length increased from methanol (B129727) (Ki = 350 mM) to decanol (B1663958) (Ki = 90 µM). ebi.ac.uk Inhibition mechanisms generally involve the inhibitor binding to the active site, which can either be competitive, preventing the substrate from binding, or allosteric, inducing a conformational change that reduces enzyme activity. scbt.com

Influence of Substrate Hydrophobicity on Enzymatic Efficiency

Enzymatic Dehydration of this compound to Alkenes

Beyond oxidation and reduction, this compound can undergo enzymatic dehydration to form alkenes, a reaction with significant potential for the production of biofuels and other chemicals.

A direct, one-step enzymatic dehydration of this compound to 6-dodecene has been demonstrated using a linalool (B1675412) dehydratase/isomerase. google.com This process is particularly noteworthy as it can be cofactor-independent and does not require prior activation of the alcohol substrate. google.com This offers a more efficient and sustainable route for alkene production compared to traditional chemical methods or more complex biosynthetic pathways. google.com The ability to directly convert a saturated secondary alcohol like this compound into its corresponding alkene, 6-dodecene, opens up new avenues for the biotechnological production of long-chain olefins from renewable feedstocks. google.com

Mechanistic Elucidation of Enzymatic Dehydration Processes

The enzymatic dehydration of secondary alcohols like this compound into their corresponding alkenes is a synthetically valuable transformation. ukri.orgau.dk This reaction is catalyzed by enzymes known as hydro-lyases.

Research has identified that enzymes such as linalool dehydratase/isomerase can catalyze the dehydration of this compound to produce 6-dodecene. google.com This process is notable for being a direct, one-step conversion that does not require substrate activation or cofactors. google.com The mechanism of these enzymatic dehydrations stands in contrast to chemical methods, which often require harsh conditions like concentrated strong acids and may proceed through less selective E1 or E2 elimination pathways. au.dkacs.org

The mechanistic details of how hydro-lyases dehydrate secondary alcohols are understood through studies on related enzymes, such as oleate (B1233923) hydratases and linalool dehydratase isomerase (LinD). nih.govnih.gov Although oleate hydratases catalyze the reverse reaction—the hydration of an alkene to a secondary alcohol—their mechanism provides insight into the enzyme-substrate interactions. nih.govnih.gov In these enzymes, the active site features specific amino acid residues that act as acid-base catalysts. For instance, in oleate hydratase from Elizabethkingia meningoseptica, a tyrosine residue (Y241) is proposed to protonate the double bond, while a glutamate (B1630785) residue (E122) activates a water molecule. nih.govresearchgate.net

For the dehydration of an alcohol like this compound, a similar but reverse principle applies. A basic residue in the enzyme's active site would abstract the proton from the hydroxyl group of this compound, while an acidic residue protonates the hydroxyl group, turning it into a good leaving group (water). This concerted action facilitates the elimination of water and the formation of the carbon-carbon double bond in 6-dodecene. The structure of the enzyme's active site ensures high regio- and stereoselectivity, a hallmark of biocatalytic reactions. nih.govnih.gov Studies on LinD have confirmed that site-directed mutagenesis of essential active site residues leads to a loss of dehydration activity, underscoring the importance of this acid-base catalytic machinery. nih.gov

Other Enzyme-Catalyzed Reactions of this compound

Beyond dehydration, this compound is a substrate for oxidation reactions catalyzed by dehydrogenases. Specifically, a secondary alcohol dehydrogenase isolated from Pseudomonas sp. NRRL B3266 has been shown to catalyze the dehydrogenation of this compound. ebi.ac.uk This enzyme is induced by the presence of oleic acid and is responsible for the NAD+-dependent oxidation of hydroxy fatty acids to their corresponding keto-acids. nih.govebi.ac.uk

The enzyme exhibits broad substrate specificity, acting on various secondary alcohols. Its effectiveness is highly dependent on the substrate's hydrophobicity. ebi.ac.uk As the carbon chain length of the alcohol substrate increases, the enzyme's affinity for it also increases, which is reflected in a decreasing Michaelis constant (Km). For this compound, the enzyme displays a particularly high affinity, with a Km value of just 7 µM. ebi.ac.uk This indicates that this compound is a highly effective substrate for this secondary alcohol dehydrogenase.

The reaction involves the transfer of a hydride from the alcohol's carbon-bearing hydroxyl group to the NAD+ cofactor, resulting in the formation of a ketone (6-dodecanone) and NADH. This type of biocatalytic oxidation is a common strategy in microbial metabolism for processing fatty acid derivatives and other secondary alcohols. nih.gov

Data Table: Kinetic Parameters of Secondary Alcohol Dehydrogenase

The following table displays the kinetic parameters of a secondary alcohol dehydrogenase from Pseudomonas sp. NRRL B3266 with various secondary alcohol substrates, highlighting the enzyme's affinity for this compound.

| Substrate | Km (Michaelis Constant) | Source |

| 4-Heptanol | 9 mM | ebi.ac.uk |

| This compound | 7 µM | ebi.ac.uk |

Advanced Analytical Methodologies for Research on 6 Dodecanol

Spectroscopic Techniques for Structural Elucidation of Secondary Dodecanols in Complex Matrices

Spectroscopic methods are indispensable for the structural elucidation of 6-dodecanol, offering insights into its molecular weight, fragmentation patterns, stereochemistry, and the nature of its functional groups.

Mass Spectrometry (MS) Applications, including Electron Ionization (EI-MS) for Isomer Differentiation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of this compound, which has a molecular weight of 186.3342 g/mol and a formula of C₁₂H₂₆O. nist.gov Electron Ionization Mass Spectrometry (EI-MS) is frequently employed for the analysis of dodecanol (B89629) isomers. The standard 70 eV EI mass spectrum of dodecanol shows characteristic fragmentation patterns. While EI-MS can produce similar spectra for different positional isomers of dodecanol, subtle differences in fragment ion abundances can be used for differentiation. researchgate.netresearchgate.net For instance, the fragmentation of secondary alcohols like this compound under EI conditions often involves cleavage alpha to the hydroxyl group. The resulting fragment ions can help pinpoint the position of the hydroxyl group along the carbon chain.

Challenges in differentiating closely related isomers using standard EI-MS have led to the development of alternative ionization techniques like "Cold EI". ojp.govtau.ac.il This method, which involves cooling the molecules before ionization, minimizes vibrational energy and can amplify the small mass spectral differences between isomers, leading to more distinct fragmentation patterns and improved identification. tau.ac.il

Table 1: Key Mass Spectrometry Data for Dodecanol

| Parameter | Value | Source |

|---|---|---|

| Formula | C₁₂H₂₆O | nist.gov |

| Molecular Weight | 186.3342 | nist.gov |

| Ionization Method | Electron Ionization (EI) | nist.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and stereochemistry of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For secondary alcohols, the chemical shift of the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is particularly diagnostic.

A significant application of NMR in the study of secondary alcohols is the determination of absolute configuration. sci-hub.seresearchgate.net This is often achieved by derivatizing the alcohol with a chiral agent, such as α-methoxyphenylacetic acid (MPA) or methoxytrifluoromethylphenylacetic acid (MTPA). sci-hub.seresearchgate.net These reagents form diastereomeric esters with the chiral alcohol, which exhibit distinct chemical shifts in their NMR spectra, allowing for the assignment of the R/S configuration. researchgate.netnih.gov Advanced NMR methodologies, including the in-situ complexation of MPA esters with barium(II) salts, can further enhance the spectral differences between diastereomers, simplifying the configurational assignment. nih.gov Computational methods are often used in conjunction with NMR data to predict and confirm the stereochemical arrangement. beilstein-journals.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. wiley.comrsc.org For this compound, the most characteristic absorption in the IR spectrum is the O-H stretching vibration, which appears as a strong, broad band typically in the region of 3200-3600 cm⁻¹. spectroscopyonline.comlibretexts.org The broadening of this peak is due to intermolecular hydrogen bonding. libretexts.org

Another key vibrational mode is the C-O stretching vibration. For secondary alcohols like this compound, this peak is typically found in the 1150-1075 cm⁻¹ range. spectroscopyonline.com The position of this C-O stretch can help distinguish secondary alcohols from primary alcohols, which absorb at lower wavenumbers (1075-1000 cm⁻¹). spectroscopyonline.com The aliphatic C-H stretching vibrations of the dodecyl chain are observed around 2850-2960 cm⁻¹. researchgate.netresearchgate.net

Raman spectroscopy also provides information on the vibrational modes of this compound. While the O-H stretch is typically a weak band in Raman, the C-H and C-C stretching and bending vibrations of the alkyl chain are usually strong. nih.govchemicalbook.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H | Stretching | 3200-3600 | Strong, Broad |

| C-H (alkyl) | Stretching | 2850-2960 | Strong, Sharp |

High-Resolution Chromatographic Separation Techniques for Dodecanol Isomers

Chromatographic techniques are essential for separating this compound from complex mixtures and for distinguishing it from its various isomers. The choice of chromatographic method depends on the volatility and polarity of the compounds.

Gas Chromatography (GC) for Purity and Isomer Distribution Analysis

Gas chromatography (GC) is the premier technique for analyzing volatile compounds like this compound and its isomers. postnova.com It is widely used to determine the purity of this compound and to analyze the distribution of various dodecanol isomers in a sample. tandfonline.comiwaponline.com The separation in GC is based on the differential partitioning of analytes between a stationary phase coated on a capillary column and a gaseous mobile phase (carrier gas). postnova.com

The choice of the stationary phase is critical for achieving good separation of isomers. Non-polar stationary phases, such as those based on dimethylpolysiloxane, are commonly used for separating hydrocarbon-like molecules. researchgate.net The elution order of dodecanol isomers is influenced by factors such as boiling point and interaction with the stationary phase. For instance, in a study using a specific sol-gel stationary phase, 1-dodecanol (B7769020) was well-separated from other primary alcohols. frontiersin.org GC is often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for definitive identification of the separated isomers. iwaponline.com

Development of Sample Preparation and Derivatization Strategies for Trace Analysis

The accurate quantification and identification of this compound at trace levels in complex matrices present significant analytical challenges. These challenges stem from its potential for low concentration, its semi-volatile nature, and the presence of interfering substances. Furthermore, as a chiral alcohol, the enantioselective analysis of this compound is often crucial, necessitating specialized analytical approaches. To overcome these obstacles, researchers have developed sophisticated sample preparation and derivatization strategies designed to isolate, concentrate, and enhance the detectability of this compound for analysis by chromatographic techniques.

Sample Preparation for Trace-Level Concentration

Effective sample preparation is a critical first step that integrates sampling, extraction, and concentration into a single process. nih.gov The goal is to isolate this compound from the sample matrix while minimizing analyte loss and contamination.

Solid-Phase Microextraction (SPME) : This is a widely adopted, solvent-free technique for the analysis of volatile and semi-volatile organic compounds. nih.govnih.govfrontiersin.org SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. nih.gov Headspace SPME (HS-SPME) is particularly effective for isolating analytes from the vapor phase above a solid or liquid sample, which is ideal for compounds like dodecanols in various matrices, including skin and environmental samples. mdpi.com The choice of fiber coating is critical for extraction efficiency; common coatings include polydimethylsiloxane (B3030410) (PDMS), divinylbenzene (B73037) (DVB), and Carboxen (CAR). nih.gov The combination of HS-SPME with gas chromatography-mass spectrometry (GC-MS) provides a high degree of sensitivity and identification capability for skin volatiles. mdpi.com

Liquid-Based Microextraction : Dispersive liquid-liquid microextraction (DLLME) has emerged as a powerful method for pre-concentrating analytes. One approach developed for aldehydes involved using 1-dodecanol as the extraction solvent for derivatized compounds, which were then solidified for easy collection and analysis by HPLC. mdpi.com While not directly targeting this compound, this demonstrates the utility of long-chain alcohols in extraction methods. For the analysis of dodecanol and its ethoxylates in river water, liquid-liquid extraction (LLE) with ethyl acetate (B1210297) has been successfully employed prior to derivatization and LC-MS/MS analysis. researchgate.net

Interactive Table 1: Overview of Sample Preparation Techniques for Dodecanols

| Technique | Principle | Typical Matrix | Key Advantages | Relevant Analytes Mentioned | Citation(s) |

| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes from the headspace onto a coated fiber. | Biological (skin), Truffles | Solvent-free, sensitive, integrates extraction and concentration. | 1-Dodecanol, Endogenous skin volatiles | frontiersin.orgmdpi.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Environmental Water | Effective for a wide range of compounds, well-established. | Dodecanol, Ethoxylated Dodecanols | researchgate.net |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A microextraction technique where an extraction solvent and a dispersive solvent are rapidly injected into the sample, forming a cloudy solution for analyte extraction. | Aqueous Solutions | Rapid, high enrichment factor, low solvent consumption. | Halogenated compounds (using 1-dodecanol as extraction solvent) | d-nb.info |

Derivatization for Enhanced Chromatographic Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. wikipedia.org For this compound, this is done to increase its volatility and thermal stability for GC analysis and, critically, to enable the separation of its enantiomers.

Silylation for GC-MS Analysis : A common strategy for analyzing alcohols by GC-MS is to convert the polar hydroxyl group (-OH) into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. rsc.org This is typically achieved using a silylating agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), often combined with a catalyst like 1% trimethylchlorosilane (TMCS). rsc.orgnih.gov This derivatization step prevents peak tailing and improves chromatographic resolution. An in-port derivatization method, where the reaction occurs directly in the heated GC injection port, has been developed to shorten analysis time and reduce reagent use. nih.gov

Chiral Derivatization for Enantioselective Analysis : To determine the enantiomeric composition of chiral alcohols like this compound, derivatization with an enantiomerically pure chiral derivatizing agent (CDA) is employed. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography columns (GC or HPLC). wikipedia.orgtcichemicals.com

Several classes of CDAs are suitable for alcohols:

Chiral Acids and Acyl Chlorides : Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) and its acid chloride are classic reagents used to form diastereomeric esters with chiral alcohols, which can then be distinguished by NMR or chromatography. wikipedia.orgtcichemicals.com

Isocyanates : Phenyl isocyanate (PIC) reacts with alcohols to form carbamate (B1207046) derivatives. This method has been successfully applied to the analysis of dodecanol and its ethoxylates by LC-MS/MS, yielding low detection limits. researchgate.net

Fluorescent Derivatizing Agents : For highly sensitive HPLC analysis with fluorescence detection, novel CDAs have been synthesized. Reagents such as 4-(N,N-dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole react with hydroxyl groups to produce fluorescent diastereomers. rsc.org Another example is (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol, which allows for the detection of chiral alcohols at femtomole levels. nih.gov

The choice of CDA depends on the analytical instrument available (GC, HPLC, NMR), the required sensitivity, and the specific structure of the analyte. nih.gov

Interactive Table 2: Derivatization Strategies for Alcohols Relevant to this compound Analysis

| Derivatizing Reagent | Abbreviation | Purpose | Resulting Derivative | Analytical Technique | Citation(s) |

| bis(trimethylsilyl)trifluoroacetamide (+ TMCS) | BSTFA (+TMCS) | Increase volatility and thermal stability for GC. | Trimethylsilyl (TMS) ether | GC-MS | rsc.orgnih.gov |

| Phenyl isocyanate | PIC | Create derivatives for LC analysis. | Carbamate | LC-MS/MS | researchgate.net |

| α-methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's acid) | Create diastereomers for chiral analysis. | Mosher's ester | NMR, Chromatography | wikipedia.orgtcichemicals.com |

| 4-(N,N-dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole | DBD-Pro-COCl | Create fluorescent diastereomers for chiral analysis. | DBD-Pro-ester | HPLC-Fluorescence | rsc.org |

| (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol | - | Create fluorescent diastereomers for sensitive chiral analysis. | Anthracene-tagged ester | HPLC-Fluorescence | nih.gov |

Microbial and Ecological Roles of 6 Dodecanol

Microbial Metabolism of Secondary Alcohols, Including 6-Dodecanol

The microbial metabolism of secondary alcohols is a key biochemical process in various microorganisms, involving the oxidation of the alcohol to its corresponding ketone. This transformation is a critical step in the biodegradation of hydrocarbons and related compounds.

Several groups of microorganisms, including bacteria and yeasts, are known to catalyze the oxidation of secondary alcohols. Methane-oxidizing bacteria, for instance, can oxidize secondary alcohols ranging from C3 to C10 to their respective methyl ketones. nih.gov Cell suspensions of various methane-utilizing bacteria have been shown to oxidize n-alkanes like propane (B168953) and butane (B89635) into secondary alcohols such as 2-propanol and 2-butanol (B46777), which can then be further, albeit more slowly, oxidized to the corresponding methyl ketones. asm.orgnih.gov This enzymatic process is typically induced during growth on methane (B114726) and is inhibited by metal-chelating agents, suggesting the involvement of a metal-containing enzyme system. nih.gov

Similarly, certain yeasts, including species of Candida, Hansenula, Pichia, and Torulopsis, can convert secondary alcohols like isopropanol (B130326) and 2-butanol into acetone (B3395972) and 2-butanone, respectively. asm.org Cell-free extracts from these yeasts have demonstrated an oxidized nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent oxidation of secondary alcohols, a reaction catalyzed by secondary alcohol dehydrogenases. asm.org

Specific research into the metabolism of this compound has identified enzymes capable of utilizing it as a substrate. A secondary alcohol dehydrogenase purified from Pseudomonas sp. NRRL B3266, induced by growth on oleic acid, was found to catalyze the dehydrogenation of unsubstituted secondary alcohols. ebi.ac.uk The enzyme's efficiency was highly dependent on the hydrophobicity of the substrate. The Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum, decreased significantly with increasing chain length, from 9 mM for 4-heptanol (B146996) to just 7 µM for this compound, indicating a very high affinity for the latter. ebi.ac.uk In contrast, a study on the psychrotrophic Rhodococcus sp. strain Q15 showed that while it could utilize 1-dodecanol (B7769020), respiration during growth on the subterminal dodecane (B42187) intermediates 2-dodecanol (B159162) and 2-dodecanone (B165319) was only slightly above the control levels, suggesting limited or slow metabolism of these secondary forms. researchgate.net

Table 1: Microbial Oxidation of Secondary Alcohols

| Microorganism Group/Species | Substrate(s) | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Methane-oxidizing bacterium H-2 | Secondary alcohols (C3-C10) | Corresponding methyl ketones | Part of a broad hydrocarbon oxidation capability. | nih.gov |

| Methane-utilizing bacteria (various strains) | n-Alkanes (propane, butane, etc.) | Secondary alcohols (2-propanol, 2-butanol, etc.) | Secondary alcohols accumulate extracellularly and are slowly oxidized to ketones. | asm.orgnih.gov |

| Yeasts (Pichia sp., Torulopsis sp., etc.) | Secondary alcohols (isopropanol, 2-butanol, etc.) | Methyl ketones (acetone, 2-butanone, etc.) | Catalyzed by an NAD+-dependent secondary alcohol dehydrogenase. | asm.org |

| Pseudomonas sp. NRRL B3266 | This compound | 6-Dodecanone (B3054480) (presumed) | Enzyme showed very high affinity (Km = 7 µM) for this compound. | ebi.ac.uk |

| Rhodococcus sp. strain Q15 | 2-Dodecanol, 2-Dodecanone | CO2 (minimal) | Respiration was only slightly greater than control, indicating slow metabolism. | researchgate.net |

Bioproduction and Biotransformation Pathways in Engineered Microorganisms

The microbial production of specific long-chain alcohols through metabolic engineering is an area of significant research, driven by the demand for these compounds in various industries. nih.govnih.gov While the direct biosynthesis of this compound is not prominently documented, studies on the biotransformation of alkanes and the production of other dodecanol (B89629) isomers in engineered microorganisms provide insight into potential pathways.

Engineered strains of Escherichia coli are commonly used as whole-cell biocatalysts for the oxidation of alkanes. The alkane-1-monoxygenase (alkB) from Pseudomonas putida GPo1, when expressed in E. coli, can oxidize C5-C12 alkanes to their primary alcohols. nih.gov One study demonstrated the successful oxidation of n-dodecane to 1-dodecanol and subsequently to dodecanoic acid, achieving yields of up to 2 g/L and 19.7 g/L, respectively, in a two-phase bioreactor. nih.gov This highlights the feasibility of using engineered microbes to functionalize long-chain alkanes, though the primary product is the terminal alcohol.

Other enzyme systems, particularly cytochrome P450 monooxygenases (CYPs), have been engineered for more specific hydroxylation. A patent describes the use of E. coli expressing various CYP505 enzymes for the in-chain hydroxylation of C12 to C16 alkanes. google.com When n-dodecane was used as the substrate, these systems produced a single product, 5-dodecanol (B157926), by hydroxylating the alkane at the ω-7 position. google.com

Further engineering efforts in E. coli have focused on optimizing the entire metabolic pathway for fatty alcohol production from glucose. One study employed a Design-Build-Test-Learn (DBTL) cycle to enhance 1-dodecanol production by modulating the expression of a thioesterase, an acyl-ACP/acyl-CoA reductase, and an acyl-CoA synthetase. acs.org This systematic approach led to a strain capable of producing 0.83 g/L of dodecanol, with 1-dodecanol being the major component. acs.org Similarly, efforts to produce branched long-chain fatty alcohols in E. coli have involved the extensive optimization of multiple engineered operons, demonstrating the complexity and potential of modular pathway engineering. researchgate.net

Table 2: Bioproduction and Biotransformation of Dodecanol Isomers in Engineered Microorganisms

| Engineered Organism | Key Enzyme(s)/Pathway | Substrate | Product(s) | Titer/Yield | Reference(s) |

|---|---|---|---|---|---|

| E. coli GEC137 pGEc47ΔJ | Alkane-1-monoxygenase (alkB) from P. putida | n-Dodecane | 1-Dodecanol, Dodecanoic acid | Up to 2 g/L (1-dodecanol), 19.7 g/L (dodecanoic acid) | nih.gov |

| E. coli | Cytochrome P450 monooxygenases (CYP505s) | n-Dodecane | 5-Dodecanol | Not specified | google.com |

| E. coli MG1655 | Thioesterase (UcFatB1), Reductase, Synthetase (FadD) | Glucose | 1-Dodecanol (major), other fatty alcohols | 0.83 g/L | acs.org |

| Cupriavidus necator H16 | Engineered fatty acid synthesis and reduction pathway | CO2 + H2 | 1-Dodecanol | Goal of project, not final titer | energy.gov |

| E. coli | Engineered pathway with CYP153A33 P136A mutant | 1-Dodecanol | α,ω-Dodecanediol | 71.2% conversion (7.12 mM) | frontiersin.org |

Role of this compound in Microbial Volatile Organic Compound (VOC) Profiles and Inter-species Interactions

Microorganisms release a wide array of volatile organic compounds (VOCs) that can act as signals in both intra- and inter-species communication. oup.com Long-chain aliphatic alcohols, including dodecanol isomers, are components of these VOC profiles, particularly in Gram-negative enteric bacteria.

Studies have shown that various strains of Escherichia coli produce long-chain alcohols, with 1-decanol (B1670082) typically being the most abundant, followed by 1-octanol (B28484) and 1-dodecanol. nih.gov The production of these alcohols is linked to the bacterial growth phase and can be significantly enhanced by supplementing the growth medium with the corresponding fatty acid precursors. nih.gov For instance, adding dodecanoic acid to the culture medium led to a 51-fold increase in the production of 1-dodecanol by E. coli. nih.gov These long-chain alcohols are produced via the β- or α-oxidation of fatty acid derivatives. oup.com

The specific role of this compound as a microbial VOC or in inter-species interactions is not well-documented. However, studies on related isomers provide some context. In one investigation of VOCs for biocontrol, 2-dodecanol was found to be inactive against the oomycete plant pathogen Phytophthora infestans. frontiersin.org In another context, dodecanol (isomer not specified, but likely 1-dodecanol) has been mentioned in relation to quorum sensing in fungi. It is known to interfere with the filamentation of Candida albicans, although it is not considered a physiologically relevant quorum sensing molecule for C. albicans itself. elsevier.es This suggests that while dodecanols can be present in the microbial volatilome and may have biological effects, their specific roles, particularly for sub-terminal isomers like this compound, remain an area for further research.

Table 3: Production of Dodecanol Isomers as Microbial Volatile Organic Compounds (VOCs)

| Microorganism | Isomer(s) Detected | Growth Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|

| Escherichia coli (ten strains) | 1-Dodecanol | Tryptic soy broth | Produced by all strains tested; production markedly increased with addition of dodecanoic acid. | nih.gov |

| Enterobacteriaceae (general) | 1-Dodecanol | General culture | Commonly associated with this family; produced via fatty acid oxidation. | oup.commdpi.com |

Table of Mentioned Compounds

| Compound Name | Formula | Type |

|---|---|---|

| This compound | C12H26O | Secondary Alcohol |

| 1-Dodecanol (Lauryl alcohol) | C12H26O | Primary Alcohol |

| 2-Dodecanol | C12H26O | Secondary Alcohol |

| 5-Dodecanol | C12H26O | Secondary Alcohol |

| 12-Mercapto-1-dodecanol | C12H26OS | Thiolated Alcohol |

| Dodecane | C12H26 | Alkane |

| Dodecanoic acid (Lauric acid) | C12H24O2 | Carboxylic Acid |

| 6-Dodecanone | C12H24O | Ketone |

| 2-Dodecanone | C12H24O | Ketone |

| α,ω-Dodecanediol | C12H26O2 | Diol |

| 2-Propanol (Isopropanol) | C3H8O | Secondary Alcohol |

| 2-Butanol | C4H10O | Secondary Alcohol |

| 4-Heptanol | C7H16O | Secondary Alcohol |

| Acetone | C3H6O | Ketone |

| 2-Butanone | C4H8O | Ketone |

| Propane | C3H8 | Alkane |

| Butane | C4H8 | Alkane |

| Oleic acid | C18H34O2 | Fatty Acid |

| Glucose | C6H12O6 | Monosaccharide |

Theoretical and Computational Chemistry Approaches to 6 Dodecanol

Molecular Modeling and Conformational Analysis of 6-Dodecanol

Molecular modeling of this compound involves creating a three-dimensional representation of the molecule to study its structure and dynamic behavior. A key aspect of this is conformational analysis, which explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds.

This compound possesses a flexible twelve-carbon chain with a hydroxyl group at the sixth position. This structure allows for a multitude of possible conformations due to the rotation around the C-C and C-O single bonds. The long alkyl chain can adopt various folded and extended shapes, while the hydroxyl group can orient itself in different positions relative to the carbon backbone. These conformations are not all equally stable; some are energetically more favorable than others.

Computational methods, such as molecular mechanics and molecular dynamics simulations, are employed to identify the most stable conformers and to understand the energy landscape of the molecule. researchgate.net For instance, studies on similar long-chain alcohols have shown that the interactions between the alkyl chain and the hydroxyl group, as well as intramolecular van der Waals forces, play a crucial role in determining the preferred conformations. researchgate.netacs.org In aqueous environments, the hydrophobic alkyl chain and the hydrophilic hydroxyl group will influence the molecule's conformation to minimize unfavorable interactions with water. mdpi.com

The conformational flexibility of this compound is significant as it can affect its physical properties, such as its melting point and viscosity, as well as its interactions with other molecules. acs.org For example, the shape of the molecule can influence how it packs in a solid lattice or how it aligns itself at an interface. researchgate.net

Table 1: Key Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₆O |

| Molecular Weight | 186.34 g/mol |

| Rotatable Bond Count | 9 |

| Topological Polar Surface Area | 20.2 Ų |

This data is compiled from various chemical databases and provides a quantitative overview of the molecule's structural features. guidechem.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound, which in turn governs its chemical reactivity. acs.org These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and the energies of its molecular orbitals. mdpi.comaps.org

The electronic structure of this compound is characterized by the electronegative oxygen atom of the hydroxyl group, which creates a dipole moment in the molecule. This polarization makes the oxygen atom a site of high electron density (a nucleophilic center) and the adjacent carbon and hydrogen atoms of the hydroxyl group sites of lower electron density (electrophilic centers).

Key parameters derived from quantum chemical calculations that help predict reactivity include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net

Atomic Charges: These calculations assign partial charges to each atom in the molecule, quantifying the electron distribution and identifying reactive sites.

Studies on similar alcohols have shown that the hydroxyl group is the primary site of chemical reactivity. researchgate.net It can act as a weak acid, donating its proton, or as a nucleophile, using its lone pair of electrons to attack an electrophilic center. The long alkyl chain is relatively unreactive but can influence the reactivity of the hydroxyl group through steric hindrance.

Table 2: Calculated Quantum Chemical Properties for Dodecanol (B89629) Isomers

| Property | 1-Dodecanol (B7769020) |

|---|---|

| Electrophilicity (ω, eV) | 0.4068 |

| Energy of LUMO (E, au) | 0.1568 |

This table presents data from a study that used quantum chemical calculations to predict the toxicity of aliphatic compounds, showcasing the types of parameters that can be computed. researchgate.net

Computational Simulations of this compound Interactions with Biological Macromolecules (e.g., enzymes)

Computational simulations, particularly molecular docking and molecular dynamics (MD), are invaluable for studying how this compound interacts with biological macromolecules like enzymes. chalmers.se These simulations can predict the binding affinity and the specific interactions at the binding site, providing insights into the molecular mechanisms of action.

In a typical simulation, a 3D model of the target enzyme is used, and the this compound molecule is "docked" into its active site or other potential binding pockets. The simulation then calculates the most favorable binding poses and estimates the binding energy. These interactions are often driven by:

Hydrogen Bonds: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, forming hydrogen bonds with amino acid residues in the enzyme's binding site.

Hydrophobic Interactions: The long, nonpolar alkyl chain of this compound can interact favorably with hydrophobic pockets in the enzyme, which are lined with nonpolar amino acid residues.

MD simulations can further explore the dynamic nature of these interactions over time, showing how the enzyme and this compound move and adapt to each other. mdpi.com This can reveal conformational changes in the enzyme upon binding and provide a more detailed picture of the binding process. For example, simulations can show how the binding of this compound might allosterically modulate an enzyme's activity by inducing structural changes away from the active site. acs.org

These computational approaches are instrumental in fields like drug discovery and toxicology for predicting how small molecules might affect biological systems. wur.nl

Predictive Modeling of Reaction Mechanisms involving this compound

Predictive modeling of reaction mechanisms involving this compound utilizes computational chemistry to map out the potential energy surface of a chemical reaction. epa.gov This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed, step-by-step understanding of how a reaction proceeds. acs.org

For reactions involving this compound, such as its oxidation to a ketone or its esterification, computational models can:

Elucidate Reaction Pathways: By calculating the energies of various possible intermediates and transition states, the most likely reaction pathway can be determined.

Calculate Reaction Rates: Using transition state theory, the calculated activation energies can be used to estimate reaction rate constants. acs.org

Investigate the Role of Catalysts: The effect of a catalyst can be modeled by including it in the calculations and determining how it lowers the activation energy of the reaction. For instance, in the ring-opening polymerization of lactide, 1-dodecanol can act as a co-catalyst, and modeling can help elucidate its role in the reaction kinetics. ethz.ch

These predictive models are crucial for optimizing reaction conditions in chemical synthesis, understanding degradation pathways, and predicting the metabolic fate of this compound in biological systems. osti.gov By providing a molecular-level understanding of reaction mechanisms, these computational tools accelerate research and development in various areas of chemistry and biology. researchgate.net

Emerging Applications in Chemical Research and Materials Science

6-Dodecanol as a Building Block in Complex Organic Synthesis

This compound serves as a valuable precursor and intermediate in the synthesis of more complex molecules. Its secondary alcohol functionality allows for a range of chemical transformations, making it a versatile component in multi-step synthetic pathways.

One notable application is in the preparation of specialized surfactants. google.com.nagoogle.comgoogle.comgoogleapis.com For instance, this compound can be part of a mixture of alcohols derived from a Grignard reaction involving various ketones like 2-hexanone (B1666271) and 2-heptanone. google.com.nagoogle.comgoogle.comgoogleapis.com This process typically yields a mixture of tertiary alcohols, such as 6-methyl-6-dodecanol, which are then used to produce alkylarylsulfonate surfactants. google.com.nagoogle.comgoogle.comgoogleapis.com These surfactants exhibit disrupted crystallinity, a desirable property for cleaning product formulations. google.com.na The initial synthesis of this compound or its derivatives provides a branched structure that is carried through to the final surfactant molecule, influencing its performance characteristics. epo.org

The use of this compound as a starting material for branched olefins is another area of interest. epo.org These olefins can then be used as alkylating agents in the production of modified alkylbenzene sulfonates for detergents. epo.org

Research on this compound in the Development of Novel Bio-based Lubricants and Specialty Esters

The push for sustainable and environmentally friendly industrial products has spurred research into bio-based lubricants and specialty esters, with this compound emerging as a compound of interest. globalinsightservices.com Fatty alcohols, including dodecanol (B89629) isomers, are key components in the synthesis of lubricants and plasticizers. globalinsightservices.comlookchem.com

Research efforts are focused on the esterification of alcohols like this compound to produce esters that can function as high-performance lubricants. google.com These specialty esters are sought after in the automotive and construction industries for applications such as lubricating oils and fuel additives. industryarc.com The branched nature of this compound can impart specific properties to the resulting ester, such as improved low-temperature fluidity and oxidative stability, which are critical for lubricant performance.

The synthesis of polyolesters from alcohols like this compound is a key process in producing plasticizers and lubricants. google.com Furthermore, the synthesis of phosphates from oxyethylated alcohols, including this compound derivatives, has been studied to create surfactants with good calcium ion stability, a property relevant to lubricant and detergent formulations. researchgate.net

Functionalization and Derivatization Studies of this compound for Research Purposes

The chemical modification of this compound through functionalization and derivatization is a significant area of research, aimed at both creating novel compounds and understanding fundamental chemical properties. These studies often use this compound as a model secondary alcohol to investigate reaction mechanisms and structure-property relationships.

An example of its use in derivatization is the synthesis of 7-Nitro-6-dodecanol. clockss.org This compound is prepared by reacting hexanal (B45976) with 1-nitrohexane (B14973) in the presence of a base, demonstrating the reactivity of the carbon adjacent to the hydroxyl group in related structures. clockss.org

Comparative studies on the properties of derivatives from different dodecanol isomers are also prevalent. For instance, research comparing the phase behavior and surface chemistry of secondary alcohol ethoxylates (based on this compound) with primary alcohol ethoxylates (from 1-dodecanol) has been conducted. researchgate.net These studies aim to understand how the position of the head group substitution influences the properties of the resulting surfactant. researchgate.net

Furthermore, this compound has been used in studies of vapor wall deposition in atmospheric chemistry research, where its oxidized products, such as 3-nitrooxy-6-dodecanol, are monitored to understand their environmental fate. researchgate.net It has also been identified as a volatile organic compound in studies profiling metabolites, for example, in cancer cell research and in the aroma profiles of certain foods. researchgate.netuq.edu.aumdpi.comcore.ac.uk

Future Research Directions and Challenges in 6 Dodecanol Chemistry

Development of Highly Enantioselective and Regioselective Synthetic Methods

A primary challenge in the chemistry of 6-dodecanol lies in the precise control of its molecular architecture. The development of synthetic methods that can selectively produce a specific isomer—differentiating not only the position of the hydroxyl group along the twelve-carbon chain (regioselectivity) but also its stereochemical orientation (enantioselectivity)—is a major frontier.

Current research in organic synthesis points toward several promising avenues. Methodologies such as tandem reactions, which combine multiple transformations into a single, efficient step, are being explored for the synthesis of complex molecules. For instance, a tandem α-aminooxylation-Henry reaction has been successfully used as a key step in the enantioselective synthesis of a mosquito oviposition pheromone, starting from n-dodecanal, the aldehyde corresponding to 1-dodecanol (B7769020). researchgate.net This highlights the potential for developing similar sophisticated tandem strategies to access specific isomers of this compound.

Furthermore, advanced cyclization strategies offer another route to achieving high selectivity. The iodocyclization of α-allenic secondary alcohols has been shown to produce syn-1,2-diols with exceptional diastereoselectivity (>50:1) and regioselectivity (>20:1). cdnsciencepub.com Adapting such powerful methods to precursors of this compound could provide access to specific diastereomers that are currently difficult to synthesize. The challenge remains in designing substrates and catalysts that can direct reactions to the C-6 position of a dodecane (B42187) chain with high fidelity. Future work will likely focus on catalyst design, including both organocatalysts and transition-metal complexes, to create chiral environments that can effectively differentiate between the various C-H bonds of the long alkyl chain.

Elucidation of Novel Enzymatic Pathways for this compound Production and Transformation

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis. For this compound, the elucidation of novel enzymatic pathways for both its production and subsequent transformation is a key research area, promising greener processes with high selectivity.

A significant breakthrough has been the discovery of cytochrome P450 monooxygenases (CYPs) capable of hydroxylating long-chain alkanes at specific positions. The self-sufficient P450 enzyme CYP505E3, from the fungus Aspergillus terreus, has been identified as the first P450 to perform regioselective in-chain ω-7 hydroxylation of C10–C16 n-alkanes. lookchem.com This pathway enables the one-step synthesis of rare secondary alcohols, including 5-dodecanol (B157926), with high regioselectivity. lookchem.com Further research into the CYP505 family, including ancestral sequence reconstruction, is helping to uncover the structural determinants of this regioselectivity, which could allow for the engineering of new P450 variants tailored to produce this compound specifically from dodecane. acs.org

Enzymes are also crucial for the transformation of dodecanols. Secondary alcohol dehydrogenases with broad substrate specificity have been identified that can catalyze the dehydrogenation of this compound. ebi.ac.uk This opens possibilities for enzymatic cascades; for example, a P450 could first produce a hydroxydodecanol, which is then converted by a dehydrogenase to a ketone or lactone. lookchem.comacs.org In fact, CYP505E3 can convert 1-dodecanol into 1,5-dodecanediol (B15363581), a precursor to the high-value flavor compound δ-dodecalactone. lookchem.com Other enzymatic reactions, such as the dehydration of this compound to 6-dodecene using a linalool (B1675412) dehydratase-isomerase, have also been patented, showcasing the potential to create a variety of valuable chemicals from a single alcohol precursor. google.com

The production of dodecanol (B89629) itself is also being optimized through metabolic engineering. acs.org By expressing specific enzymes like acyl-ACP thioesterases and acyl-CoA reductases in microorganisms such as E. coli, researchers can create microbial factories that produce 1-dodecanol from simple sugars like glucose. nih.gov Machine-learning algorithms are now being used to guide the optimization of these engineered pathways, leading to significant increases in production titers. acs.org

| Enzyme/System | Source/Organism | Reaction Catalyzed | Key Research Finding | Reference |

|---|---|---|---|---|

| CYP505E3 | Aspergillus terreus | Regioselective ω-7 in-chain hydroxylation of alkanes and fatty alcohols. | Enables one-step synthesis of 5-dodecanol from dodecane and 1,5-dodecanediol from 1-dodecanol. | lookchem.com |

| Engineered CYP505Es | Ancestral Sequence Reconstruction | C(sp3)-H oxyfunctionalization of 1-dodecanol. | Revealed evolutionary determinants of regioselectivity, enabling future enzyme engineering for specific positional hydroxylation. | acs.org |

| Secondary Alcohol Dehydrogenase | Pseudomonas sp. | Dehydrogenation of unsubstituted secondary alcohols. | Demonstrated high affinity for this compound (Km = 7 µM), indicating its effectiveness as a substrate. | ebi.ac.uk |

| Linalool Dehydratase-Isomerase | (Patented) | Dehydration of secondary alcohols to alkenes. | Capable of converting this compound into 6-dodecene. | google.com |

| Metabolically Engineered E. coli | Escherichia coli | Biosynthesis of dodecanol from glucose. | Machine learning-aided design increased dodecanol titer by over 20% in a single cycle, reaching 0.83 g/L. | acs.org |

Advancements in In Situ Monitoring and Real-time Analysis of this compound in Reaction Systems

Understanding and optimizing the synthesis and transformation of this compound requires precise knowledge of reaction kinetics, intermediates, and catalyst behavior. A significant challenge is the development and application of analytical techniques that can monitor these processes in situ (in the reaction vessel) and in real-time.

Spectroscopic methods are at the forefront of this effort.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the direct monitoring of reactions within a sealed cell, enabling the identification and quantification of reactants, intermediates, and products over time. rsc.org While often demonstrated with simpler alcohols like ethanol, this technique is a powerful tool for elucidating complex reaction mechanisms in this compound synthesis. rsc.org

In situ Raman spectroscopy is another valuable technique, capable of monitoring reactions inside specialized hollow-core photonic crystal fibers, which requires only minuscule amounts of chemicals. optica.org It has been successfully used to track alcoholic fermentation in real-time and under high pressure, demonstrating its utility for monitoring biocatalytic processes. researchgate.netnih.gov

In situ X-ray Absorption Spectroscopy (XAS) provides element-specific information about the oxidation state and structure of solid catalysts during a reaction. This has been used to monitor bimetallic catalysts during the liquid-phase oxidation of alcohols, providing crucial insights into how the catalyst functions and deactivates. rsc.org

A major hurdle for analyzing long-chain alcohols like this compound is their physical properties, such as poor solubility in common solvents used for analysis, which can lead to inconsistent results. chromforum.org New, rapid analysis methods are needed to overcome these issues. Direct Analysis in Real Time (DART) mass spectrometry is a promising open-air ionization method that requires minimal sample preparation. americanlaboratory.com While discrepancies have been noted when analyzing alcohols directly, derivatization into carbamates allows for rapid and accurate analysis, a procedure that could be adapted for real-time monitoring of this compound reactions. americanlaboratory.com

| Technique | Application in Alcohol Chemistry | Information Provided | Reference |

|---|---|---|---|

| In Situ NMR Spectroscopy | Monitoring electro-catalytic oxidation of ethanol. | Time-resolved identification and quantification of intermediates, products, and side products. | rsc.org |

| In Situ Raman Spectroscopy | Monitoring acid-alcohol reactions and high-pressure fermentation. | Real-time kinetics, product formation (e.g., ethanol), and enzyme activity under process conditions. | optica.orgresearchgate.netnih.gov |

| In Situ X-ray Absorption Spectroscopy (XAS) | Monitoring the oxidation state of bimetallic catalysts during alcohol oxidation. | Element-specific data on the catalyst's oxidation state and structure in its working state. | rsc.org |

| Direct Analysis in Real Time (DART) | Rapid analysis of alcohol precursors in chemical synthesis. | Fast identification and purity assessment with minimal sample preparation (after derivatization). | americanlaboratory.com |

Exploration of this compound in Advanced Materials Chemistry and Sustainable Processes

The unique properties of this compound and its derivatives make them attractive building blocks for advanced materials and key components in sustainable chemical processes. Research in this area is focused on leveraging its long alkyl chain and reactive hydroxyl group to create functional, high-performance, and environmentally friendly products.

In advanced materials chemistry , dodecanols are used as reagents in the formation of monolithic polymers. atamanchemicals.com For example, 1-dodecanol is used as a porogenic solvent (a "porogen") in the polymerization of materials like poly(glycidyl methacrylate-co-ethylene dimethacrylate). researchgate.net The dodecanol helps to create a continuous porous network within the polymer, a structure that is essential for applications in chromatography, catalysis, and flow chemistry. researchgate.net Future research could explore how using a secondary alcohol like this compound as a porogen might alter the pore structure and properties of these advanced materials.

The drive for sustainable processes is opening up numerous opportunities for this compound.

Biolubricants : There is significant interest in replacing petroleum-based lubricants with biodegradable alternatives. mdpi.com The enzymatic synthesis of esters from branched-chain alcohols like 2-octyl-1-dodecanol and organic acids has yielded second-generation biolubricants with excellent performance at extreme temperatures. mdpi.com This enzymatic, solvent-free process represents a highly sustainable manufacturing route. mdpi.com Exploring the properties of lubricants derived from this compound is a logical next step.

Sustainable Surfactants and Emulsifiers : The broader dodecanol market is growing, driven by demand for biodegradable surfactants and emulsifiers in the personal care and cosmetics industries. globalinsightservices.com As a fatty alcohol, this compound can serve as a precursor to such compounds.

Environmental Remediation : In a novel application, bacteria used for degrading petroleum hydrocarbons have been modified with dodecanol. acs.org This modification enhances the bacteria's ability to adhere to the oil-water interface, creating a stable Pickering emulsion that both disperses the oil and accelerates its biodegradation. acs.org This innovative approach combines physical dispersion with biological degradation, offering a sustainable solution for oil spill remediation.

These examples underscore a clear trend: the future of this compound chemistry is intrinsically linked to the principles of green chemistry and the circular economy. myonlineliquor.comtoasttab.com The challenge will be to discover and scale up these applications, transforming a simple long-chain alcohol into a cornerstone of next-generation sustainable technologies.

Q & A

Q. How can interdisciplinary teams collaboratively address gaps in this compound’s applications in drug delivery systems?

- Methodological Answer : Establish shared frameworks for hypothesis generation (e.g., Delphi method) and integrate expertise in organic chemistry, biophysics, and pharmacokinetics. Use version-controlled platforms (e.g., GitHub) for data sharing. Prioritize research questions that bridge molecular behavior (e.g., self-assembly kinetics) and clinical relevance (e.g., biocompatibility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.